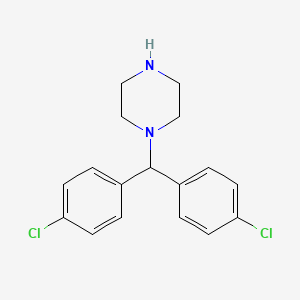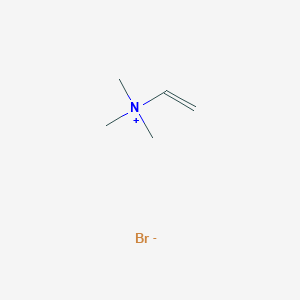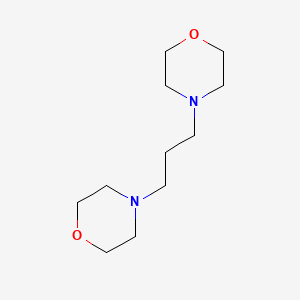
4,4'-(Propane-1,3-diyl)bismorpholine
Overview
Description
4,4’-(Propane-1,3-diyl)bismorpholine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . . This compound is characterized by the presence of two morpholine rings connected by a propane-1,3-diyl linker. It is used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Dimorpholinopropane, also known as 4-(3-morpholin-4-ylpropyl)morpholine or 4,4’-(Propane-1,3-diyl)bismorpholine, is a complex organic compound. It has been used to prepare complexes with transition metal ions such as copper (ii), nickel (ii), cobalt (ii), mercury (ii), zinc (ii), and cadmium (ii) . These complexes exhibit spectral properties indicative of a distorted tetrahedral geometry .
Mode of Action
The compound coordinates through two nitrogen atoms present in the morpholine rings . This coordination forms a distorted tetrahedral geometry with the central metal atom . The morpholine moieties of 1,3-Dimorpholinopropane in these complexes are in a chair configuration, which forbids any coordination through ethereal oxygen atoms .
Result of Action
It is known that the compound forms complexes with certain transition metal ions , but the specific effects of these complexes at the molecular and cellular level require further investigation.
Action Environment
It is known that the compound is a colorless to pale yellow liquid with low volatility . It has good solubility in water and various organic solvents , which suggests that its action could potentially be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-1,3-diyl)bismorpholine typically involves the reaction of morpholine with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine acts as a nucleophile attacking the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-1,3-diyl)bismorpholine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Propane-1,3-diyl)bismorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine rings can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides of 4,4’-(Propane-1,3-diyl)bismorpholine.
Reduction: Secondary amines.
Substitution: Compounds with different nucleophiles replacing the morpholine rings.
Scientific Research Applications
4,4’-(Propane-1,3-diyl)bismorpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized as a crosslinking agent for polymers and as a corrosion inhibitor for metals
Comparison with Similar Compounds
4,4’-(Propane-1,3-diyl)bismorpholine can be compared with other similar compounds such as:
4,4’-(Butane-1,4-diyl)bismorpholine: Similar structure but with a butane linker instead of propane.
4,4’-(Ethane-1,2-diyl)bismorpholine: Similar structure but with an ethane linker instead of propane.
4,4’-(Hexane-1,6-diyl)bismorpholine: Similar structure but with a hexane linker instead of propane.
Uniqueness: The uniqueness of 4,4’-(Propane-1,3-diyl)bismorpholine lies in its specific linker length, which affects its chemical reactivity and interaction with other molecules. The propane linker provides an optimal balance between flexibility and rigidity, making it suitable for various applications .
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRYFPQHOTBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197443 | |
| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48152-09-6 | |
| Record name | 4,4′-(1,3-Propanediyl)bis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48152-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,3-Propanediyl)bis(morpholine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048152096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 48152-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Propane-1,3-diyl)bismorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3-PROPANEDIYL)BIS(MORPHOLINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y54WE9R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 1,3-Dimorpholinopropane and its derivatives?
A1: While the provided research doesn't offer specific spectroscopic data for 1,3-Dimorpholinopropane itself, it does highlight the synthesis and characterization of a series of its derivatives, specifically 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes. [] These derivatives were designed for their potential anticorrosive properties. Although the exact molecular formula and weight would depend on the specific derivative, the core structure remains consistent. Further research would be needed to determine the spectroscopic properties of 1,3-Dimorpholinopropane itself.
Q2: Are there any insights into how the structure of 1,3-Dimorpholinopropane and its derivatives might relate to their potential applications?
A2: The research on 2-(4-halobenzyloxy)-1,3-dimorpholinopropanes suggests that incorporating specific substituents onto the 1,3-Dimorpholinopropane backbone could influence its properties. [] While this specific study focused on anticorrosive applications, it hints at the possibility of tailoring the properties and potential uses of 1,3-Dimorpholinopropane derivatives through structural modifications. Investigating how these modifications impact interactions with various materials or biological targets could be a fruitful avenue for future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


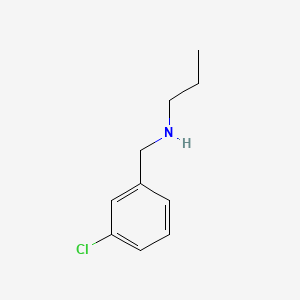
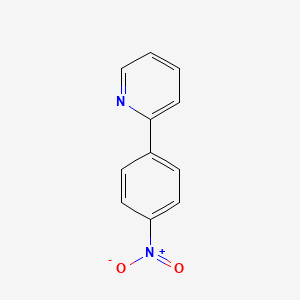
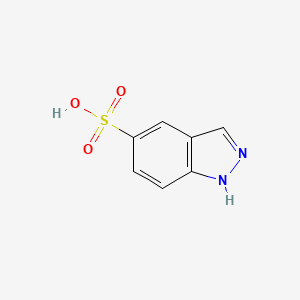
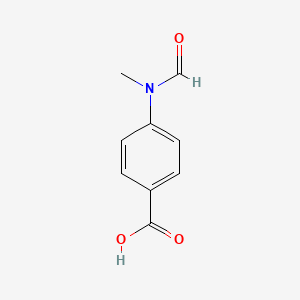
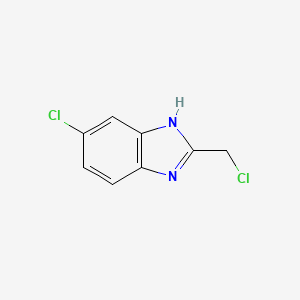
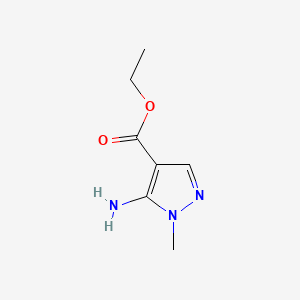
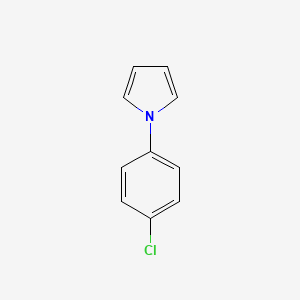

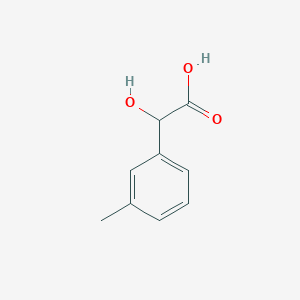
![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)
